![molecular formula C8H4BrFO3 B14887570 4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B14887570.png)
4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C8H4BrFO3. It is a derivative of benzo[d][1,3]dioxole, featuring both bromine and fluorine substituents.
Métodos De Preparación
The synthesis of 4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of benzo[d][1,3]dioxole derivatives, followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of reagents such as bromine, fluorine sources, and formylating agents under controlled temperatures and solvents .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality production .
Análisis De Reacciones Químicas
4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It serves as a precursor for the development of bioactive compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to specific enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibitory or modulatory effects on biochemical pathways .
Comparación Con Compuestos Similares
Similar compounds to 4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde include:
4-Fluorobenzo[d][1,3]dioxole: Lacks the bromine substituent, leading to different reactivity and applications.
5-Bromo-4-fluorobenzo[d][1,3]dioxole: Similar structure but with different positioning of substituents, affecting its chemical properties.
Benzo[d][1,3]dioxole derivatives: Various derivatives with different substituents that offer a range of chemical and biological activities
Propiedades
Fórmula molecular |
C8H4BrFO3 |
|---|---|
Peso molecular |
247.02 g/mol |
Nombre IUPAC |
4-bromo-7-fluoro-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C8H4BrFO3/c9-6-4(2-11)1-5(10)7-8(6)13-3-12-7/h1-2H,3H2 |
Clave InChI |
PRMYGGQIXWHLMI-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(C=C(C(=C2O1)Br)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



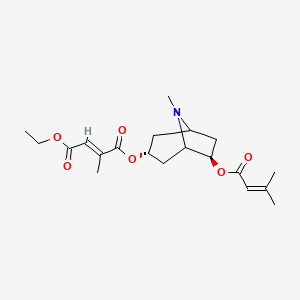
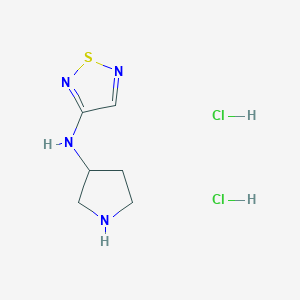


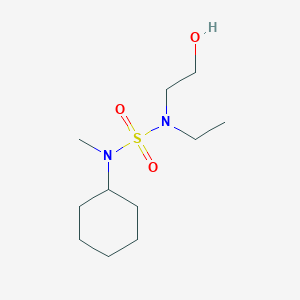
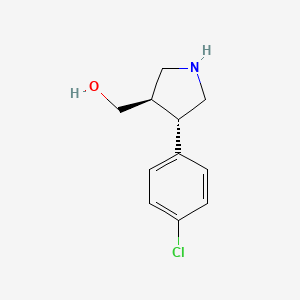

![4-[4-(2,2-Dimethyl-1,3,5-dioxaborinan-5-yl)phenyl]benzonitrile](/img/structure/B14887546.png)

![Diphenyl(2'-(2-(phenylsulfonyl)ethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14887549.png)

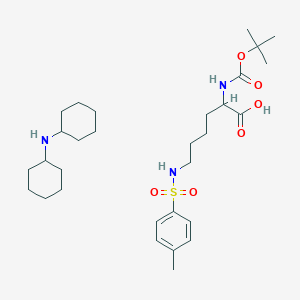
![6,7-Dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14887577.png)
